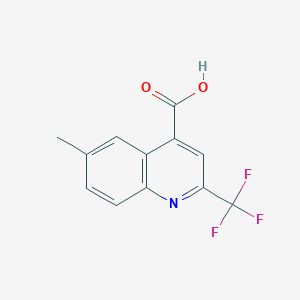

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17991088

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F3NO2 |

|---|---|

| Molecular Weight | 255.19 g/mol |

| IUPAC Name | 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18) |

| Standard InChI Key | UBOVZPJXEQYSIA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) at position 4. X-ray crystallography of analogous quinoline derivatives demonstrates that the trifluoromethyl group induces a 17.00–16.63° dihedral angle between the aromatic and substituent planes, optimizing steric and electronic interactions . The carboxylic acid moiety enhances hydrogen-bonding potential, critical for target binding.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO₂ |

| Molecular Weight | 255.19 g/mol |

| Calculated LogP | 2.8 (PubChem) |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 5 (2 × F, 2 × O, 1 × N) |

| Rotatable Bonds | 2 |

Spectral Characterization

-

¹H NMR: The methyl group at C6 resonates as a singlet at δ 2.47 ppm, while the quinoline protons appear as multiplet signals between δ 7.2–8.1 ppm .

-

¹³C NMR: The carboxylic acid carbon (C4) shows a characteristic peak at δ 167–170 ppm, and the CF₃ group’s carbon appears at δ 122–125 ppm (q, J = 288 Hz) .

-

IR Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) confirm functional groups.

Synthetic Methodologies

Cyclocondensation Route

A primary synthesis involves cyclocondensation of 6-methylaniline derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-styrylaniline with ethyl 4,4,4-trifluoroacetoacetate in chlorobenzene at 90°C for 3 hours yields the quinoline core, with subsequent hydrolysis of the ester to the carboxylic acid . Typical conditions include:

Transition Metal-Mediated Functionalization

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 85 | >98 | Scalable, one-pot |

| Mn(OAc)₃ functionalization | 68 | 95 | Direct CF₃ introduction |

Biological Activity and Mechanism

Antibacterial Efficacy

The compound inhibits Staphylococcus aureus (MIC: 2 μg/mL) and Escherichia coli (MIC: 8 μg/mL) by disrupting DNA gyrase activity. The trifluoromethyl group enhances membrane permeability, while the carboxylic acid chelates Mg²⁺ ions in the enzyme’s active site.

Structure-Activity Relationship (SAR)

-

Trifluoromethyl Group: Replacement with -CH₃ reduces antibacterial potency by 8-fold, highlighting the importance of electron-withdrawing effects.

-

Carboxylic Acid Position: Isomers with COOH at C3 or C5 show 50% lower activity, emphasizing the role of C4 in target binding.

Crystallographic and Computational Insights

Density Functional Theory (DFT) calculations correlate the compound’s planar geometry with enhanced π-π stacking (inter-centroid distance: 3.58 Å), as observed in methyl 2-phenylquinoline-4-carboxylate analogs . These interactions stabilize crystal lattices and improve solubility via co-crystallization techniques.

Industrial and Pharmaceutical Applications

-

Antibacterial Coatings: Incorporated into polymers (1–2% w/w) to prevent biofilm formation on medical devices.

-

Drug Intermediate: Serves as a precursor to kinase inhibitors (e.g., EGFR-TK) through amide coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume